An In-depth Technical Guide to the Chemical Properties of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole
An In-depth Technical Guide to the Chemical Properties of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole. Drawing upon established principles of heterocyclic chemistry and analysis of structurally related compounds, this document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a common addition to enhance metabolic stability and cell permeability.[6][7] This guide focuses on a specific derivative, 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole, a molecule whose properties are dictated by the interplay of its constituent functional groups.
Molecular Structure and Physicochemical Properties
The structure of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole is characterized by a central pyrazole ring substituted with a phenyl group at position 3, a nitro group at position 4, and a trifluoromethyl group at position 5.
Key Structural Features:
-
Pyrazole Core: The aromatic pyrazole ring provides a stable scaffold. The presence of two nitrogen atoms influences the electron distribution and potential for hydrogen bonding.
-
Phenyl Group at C3: This bulky, hydrophobic group will influence the molecule's solubility and steric interactions with biological targets. The dihedral angle between the phenyl and pyrazole rings is a critical conformational parameter. In related structures, significant twists between the aromatic rings are observed.[8]
-
Nitro Group at C4: The strongly electron-withdrawing nitro group significantly impacts the electronic properties of the pyrazole ring, making it more electron-deficient. This will affect its reactivity, particularly towards nucleophilic attack.
-
Trifluoromethyl Group at C5: The lipophilic and strongly electron-withdrawing -CF3 group is known to enhance the metabolic stability and binding affinity of drug candidates.[6][9]
Predicted Physicochemical Properties:
A summary of the predicted physicochemical properties is presented in the table below. These are estimated based on the known properties of similar pyrazole derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H5F3N4O2 | Based on the chemical structure. |
| Molecular Weight | ~270.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Many substituted pyrazoles are solids at room temperature. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The presence of the phenyl and trifluoromethyl groups increases lipophilicity. |
| Acidity/Basicity | The pyrazole NH is weakly acidic. The nitro group is a strong electron-withdrawing group, which may slightly increase the acidity of the NH proton. | Typical pKa of the pyrazole NH is around 14. |
Synthesis of Substituted Pyrazoles: A Methodological Overview
While a specific synthesis for 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole is not explicitly detailed in the reviewed literature, its synthesis can be logically derived from established methods for constructing polysubstituted pyrazoles. A plausible synthetic route would involve the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by nitration.
General Synthetic Strategy
A common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.[10] For the target molecule, a potential precursor would be 1-phenyl-4,4,4-trifluorobutane-1,3-dione.
Caption: Proposed synthetic pathway for 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Synthesis of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
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Reaction Setup: To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.[8]
Step 2: Nitration of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: The synthesized 3-phenyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.
-
Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise while maintaining the temperature below 5°C.
-
Reaction Conditions: The reaction is stirred at low temperature for a specified time, with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent (e.g., ethanol) would yield the final product, 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole.
Spectroscopic Characterization
The structural elucidation of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[9][11][12]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, δ 7.2-7.8 ppm).- A broad singlet for the pyrazole NH proton (variable chemical shift, likely > 10 ppm). |
| ¹³C NMR | - Signals for the aromatic carbons of the phenyl ring (δ 120-140 ppm).- Signals for the pyrazole ring carbons, with the carbon bearing the nitro group (C4) expected to be significantly downfield.- A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | - A singlet corresponding to the -CF3 group. |
| IR Spectroscopy | - N-H stretching vibration (broad, ~3100-3300 cm⁻¹).- Asymmetric and symmetric stretching vibrations of the NO₂ group (~1550 and ~1350 cm⁻¹).- C-F stretching vibrations (~1100-1300 cm⁻¹).- Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. |
Chemical Reactivity
The reactivity of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole is governed by the electronic effects of its substituents.
Caption: Factors influencing the reactivity of the pyrazole core.
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Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position. However, the presence of the strongly deactivating nitro and trifluoromethyl groups will make electrophilic substitution on the pyrazole ring highly unfavorable.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, makes it a potential candidate for nucleophilic aromatic substitution, particularly at the C4 position where the nitro group could act as a leaving group under certain conditions.
-
Reactions of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would provide a synthetic handle for further functionalization, leading to a diverse library of compounds with potential biological activities.
-
N-Alkylation/Acylation: The pyrazole nitrogen can be alkylated or acylated, which can significantly alter the biological properties of the molecule.
Potential Applications in Drug Discovery
Pyrazole derivatives are prevalent in pharmaceuticals.[5][13] The specific combination of phenyl, nitro, and trifluoromethyl groups in the target molecule suggests several potential areas of application.
-
Antimicrobial Agents: Numerous pyrazole derivatives containing trifluoromethyl and phenyl groups have demonstrated potent antibacterial and antifungal activities.[7][9][14] The nitro group can also contribute to antimicrobial effects.
-
Anti-inflammatory Agents: The 1,3-diarylpyrazole scaffold is a key feature of COX-2 inhibitors like Celecoxib.[15] While the substitution pattern is different, the core structure suggests potential anti-inflammatory properties.
-
Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets relevant to cancer therapy.[5]
Conclusion
4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole represents a synthetically accessible and potentially bioactive molecule. Its chemical properties are a direct consequence of the electronic and steric effects of its substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to significantly influence its reactivity and biological activity. This guide provides a foundational understanding of this compound, offering a basis for further experimental investigation and its potential development in various fields of chemical and pharmaceutical research.
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